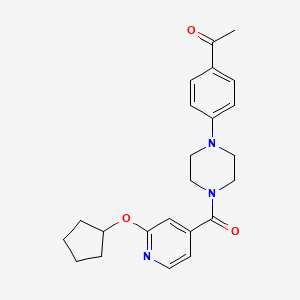

1-(4-(4-(2-(Cyclopentyloxy)isonicotinoyl)piperazin-1-yl)phenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceuticals. The cyclopentyloxy and isonicotinoyl groups suggest that this compound could have interesting biological activities .

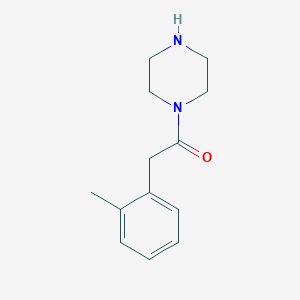

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a piperazine ring, a phenyl ring, and a cyclopentyl group. These functional groups could potentially interact with biological targets in specific ways, influencing the compound’s overall biological activity .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The piperazine ring, for example, is a secondary amine, which could engage in reactions with acids, electrophiles, or other reactive species .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could influence its solubility, while the phenyl ring could influence its stability .Aplicaciones Científicas De Investigación

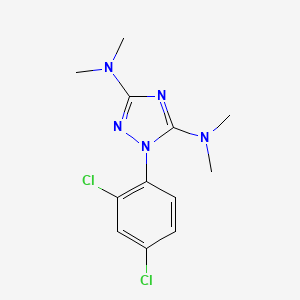

Synthesis and Anticancer Activity

- In Vitro Antitumor Activity : A study explored the synthesis of 1,2,4-triazine derivatives bearing piperazine amide moiety and their evaluation against breast cancer cells. Compounds showing promising antiproliferative effects were identified, indicating potential applications in cancer therapy (Yurttaş et al., 2014).

Electrochemical Synthesis

- Electrochemical Synthesis of Phenylpiperazine Derivatives : Research on the electrochemical oxidation of phenylpiperazine precursors in the presence of arylsulfinic acids has led to the development of new phenylpiperazine derivatives. This method is highlighted for its environmental friendliness and high atom economy (Nematollahi & Amani, 2011).

Novel Synthetic Methods

- Biginelli Synthesis : The Biginelli reaction was used to synthesize novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, demonstrating an efficient method for producing such compounds (Bhat et al., 2018).

Antimicrobial and Antifungal Evaluation

- Antimicrobial and Antifungal Activities : Several studies have synthesized and evaluated the antimicrobial and antifungal activities of chalcones and other derivatives containing piperazine moiety. Some compounds showed significant activity against Gram-positive bacteria and fungi, indicating their potential as antimicrobial agents (Tomar et al., 2007).

Metal Complexes and Their Biological Activities

- Synthesis and Antifungal Activity of Metal Complexes : Research into the synthesis of metal complexes with ligands based on piperazine derivatives has shown enhanced antifungal activity compared to the ligand alone, suggesting potential applications in combating fungal infections (Raj & Patel, 2015).

Mecanismo De Acción

Target of Action

The primary target of 1-(4-(4-(2-(Cyclopentyloxy)isonicotinoyl)piperazin-1-yl)phenyl)ethanone is Poly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells . PARP plays a crucial role in DNA repair and genomic stability.

Mode of Action

This compound interacts with its target, PARP, by inhibiting its catalytical activity . This results in the enhancement of PARP1 cleavage, an increase in the phosphorylation of H2AX, and an increase in CASPASE 3/7 activity .

Biochemical Pathways

The inhibition of PARP leads to the disruption of the DNA repair pathway. This results in the accumulation of DNA damage, leading to cell death, particularly in cancer cells that are already genetically unstable .

Result of Action

The action of this compound results in the loss of cell viability in human-estrogen-receptor-positive breast cancer cells . The compound exhibited moderate to significant efficacy against these cells .

Direcciones Futuras

Propiedades

IUPAC Name |

1-[4-[4-(2-cyclopentyloxypyridine-4-carbonyl)piperazin-1-yl]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3/c1-17(27)18-6-8-20(9-7-18)25-12-14-26(15-13-25)23(28)19-10-11-24-22(16-19)29-21-4-2-3-5-21/h6-11,16,21H,2-5,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBGHVYAYRAZBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC=C3)OC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzo[d][1,3]dioxol-5-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2976774.png)

![1-[(6,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2976777.png)

![N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide](/img/structure/B2976779.png)

![3-(benzenesulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B2976785.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-3-carboxamide](/img/structure/B2976786.png)

![2-Chloro-5-[(4-fluoro-phenyl)-methyl-sulfamoyl]-benzoic acid](/img/structure/B2976788.png)

![N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2976789.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2976791.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2976793.png)